Mulberroside F

Übersicht

Beschreibung

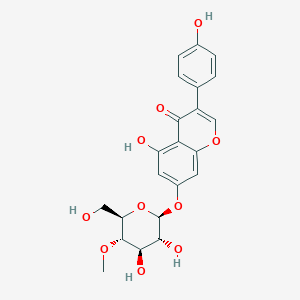

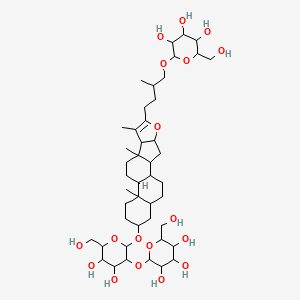

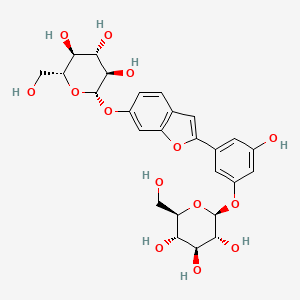

Mulberroside F ist eine diglykosidische phenolische Verbindung, die von Moracin M abgeleitet ist und ein Benzofuran-Derivat ist. Es kommt hauptsächlich in der Maulbeerpflanze (Morus spp.) vor und es wurde berichtet, dass es verschiedene biologische Eigenschaften aufweist, darunter antioxidative und aufhellende Wirkungen durch Hemmung der Melanin-Synthese .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

This compound kann durch In-vitro-Kultur von Maulbeerpflanzen synthetisiert werden. Diese Methode beinhaltet die Kultivierung von Maulbeergewebe unter kontrollierten Bedingungen, um die Verbindung kontinuierlich zu produzieren. Der Prozess beinhaltet die Verwendung von Wurzel- und Kallus-Kulturen, die sich als potenzielle Quellen für this compound erwiesen haben .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Extraktion der Verbindung aus Maulbeerwurzeln und -blättern. Der Extraktionsprozess umfasst typischerweise die Lösungsmittelextraktion, gefolgt von Reinigungsschritten, um die Verbindung in ihrer reinen Form zu isolieren .

Wissenschaftliche Forschungsanwendungen

Mulberroside F has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the behavior of phenolic compounds and their derivatives.

Wirkmechanismus

Target of Action

Mulberroside F, a bioactive constituent isolated from the leaves and roots of Morus alba L , primarily targets tyrosinase , an enzyme involved in melanin formation . It also interacts with tumor necrosis factor (TNF)-α-stimulated BEAS-2B cells , which are human tracheal epithelial cells .

Mode of Action

This compound exhibits inhibitory effects on tyrosinase activity, thereby reducing melanin formation . In the context of inflammation, this compound mitigates the levels of proinflammatory cytokines and chemokines, and CCL11, in inflammatory BEAS-2B cells . It also suppresses reactive oxygen species (ROS) production and ICAM-1 expression in TNF-α-stimulated BEAS-2B cells, effectively suppressing monocyte cell adherence .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the melanin synthesis pathway . By inhibiting tyrosinase, this compound reduces melanin formation . In the context of inflammation, it influences the inflammatory response pathway by reducing the levels of proinflammatory cytokines and chemokines, and CCL11 .

Pharmacokinetics

It is known that this compound can be administered via intraperitoneal injection . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is the reduction of melanin formation due to its inhibitory effects on tyrosinase . In the context of inflammation, this compound can alleviate airway inflammation and eosinophil infiltration in the lungs of asthmatic mice . It also attenuates inflammatory responses in human tracheal epithelial BEAS-2B cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound in reducing inflammation may vary depending on the severity of the inflammation and the specific characteristics of the inflammatory environment

Biochemische Analyse

Biochemical Properties

Mulberroside F interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to inhibit tyrosinase activity, which is crucial in melanin synthesis . The interaction between this compound and tyrosinase is a key factor in its whitening properties .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting melanin synthesis, thereby affecting cell signaling pathways and gene expression . It also exhibits antioxidant effects, which can influence cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Its binding to tyrosinase inhibits the enzyme, thereby reducing melanin synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been found that both the root and callus of mulberry are potential sources of this compound . The this compound content was positively correlated with the inhibitory effects on tyrosinase activity .

Metabolic Pathways

This compound is involved in the metabolic pathway of melanin synthesis, where it interacts with the enzyme tyrosinase . By inhibiting this enzyme, this compound can reduce melanin production and exhibit its whitening effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Mulberroside F can be synthesized through in vitro culture of mulberry plants. This method involves cultivating mulberry tissue under controlled conditions to produce the compound continuously. The process includes the use of root and callus cultures, which have been found to be potential sources of this compound .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from mulberry roots and leaves. The extraction process typically includes solvent extraction, followed by purification steps to isolate the compound in its pure form .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Mulberroside F unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es zeigt eine Superoxid-Fängeaktivität, die am Schutz vor Autooxidation beteiligt ist.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Derivate zu erhalten.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die gewünschten Ergebnisse zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen verschiedene Derivate, die die Kernstruktur der Verbindung beibehalten, aber unterschiedliche biologische Aktivitäten aufweisen.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von phenolischen Verbindungen und deren Derivaten zu untersuchen.

Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Pfade aus:

Antioxidative Aktivität: Es fängt Superoxidradikale ab und schützt Zellen vor oxidativem Schaden.

Entzündungshemmende Aktivität: Die Verbindung hemmt die Produktion von proinflammatorischen Zytokinen und Chemokinen und reduziert Entzündungen in verschiedenen Zelltypen.

Aufhellende Wirkung: This compound hemmt die Tyrosinase-Aktivität, die an der Melanin-Synthese beteiligt ist, was zu einer aufhellenden Wirkung auf die Haut führt.

Vergleich Mit ähnlichen Verbindungen

Mulberroside F kann mit anderen ähnlichen Verbindungen verglichen werden, die in Maulbeerpflanzen vorkommen, wie zum Beispiel:

Mulberroside A: Eine weitere diglykosidische phenolische Verbindung mit ähnlichen antioxidativen und entzündungshemmenden Eigenschaften.

1-Deoxynojirimycin (DNJ): Eine Verbindung, die für ihre antidiabetischen Eigenschaften bekannt ist.

Flavonoide: Verbindungen wie Rutin und Quercetin, die antioxidative und entzündungshemmende Aktivitäten aufweisen.

This compound zeichnet sich durch seine einzigartige Kombination aus aufhellenden, antioxidativen und entzündungshemmenden Eigenschaften aus, was es zu einer vielseitigen Verbindung mit verschiedenen Anwendungen in verschiedenen Bereichen macht.

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[2-[3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-benzofuran-6-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O14/c27-8-17-19(30)21(32)23(34)25(39-17)36-13-2-1-10-5-15(38-16(10)7-13)11-3-12(29)6-14(4-11)37-26-24(35)22(33)20(31)18(9-28)40-26/h1-7,17-35H,8-9H2/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMOTUXWPXDQDJ-PCIRLDFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=C2)C4=CC(=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=C2)C4=CC(=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193483-95-3 | |

| Record name | 3-[6-(beta-D-Glucopyranosyloxy)-2-benzofuranyl]-5-hydroxyphenyl beta-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

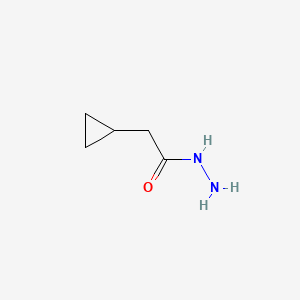

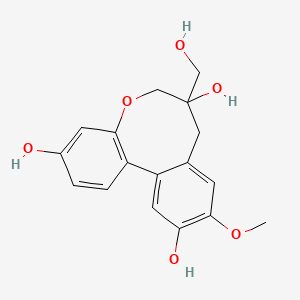

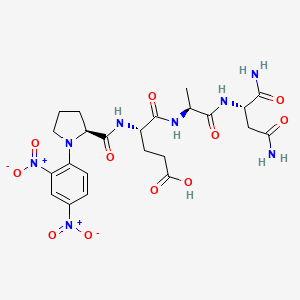

Feasible Synthetic Routes

Q1: What is the mechanism of action for Mulberroside F's anti-inflammatory effects in asthma?

A1: this compound has been shown to alleviate airway inflammation in a mouse model of asthma by inhibiting the activation of Th2 cells []. This leads to a reduction in the production of Th2-associated cytokines such as interleukin (IL)-4, IL-5, and IL-13 in the bronchoalveolar lavage fluid []. Additionally, it mitigates the levels of pro-inflammatory cytokines and chemokines, including CCL11, in inflammatory human tracheal epithelial BEAS-2B cells [].

Q2: How does this compound impact melanin production?

A2: this compound exhibits skin-whitening properties by inhibiting tyrosinase, a key enzyme involved in melanin biosynthesis []. This inhibitory effect on tyrosinase activity was observed both in in vitro assays and in melan-a cells [].

Q3: What is the potential of this compound in cosmeceutical applications?

A3: this compound demonstrates potential as a cosmeceutical ingredient due to its tyrosinase inhibitory and antioxidant properties [, ]. Notably, in vitro cultures of mulberry, particularly the roots, have been identified as a potential source for sustainable production of this compound [].

Q4: Beyond its anti-inflammatory and skin-whitening effects, what other potential therapeutic benefits might this compound offer?

A4: While current research primarily focuses on its anti-inflammatory and skin-whitening properties, this compound's presence in Morus indica (Shahtoot), a plant with a long history of traditional medicinal uses, suggests it may possess a broader range of therapeutic benefits []. Further investigations are necessary to explore these possibilities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

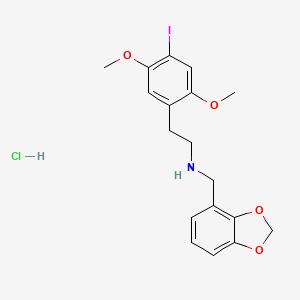

![5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B591308.png)